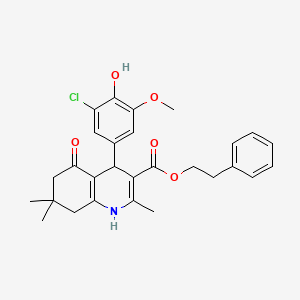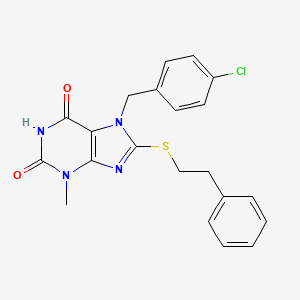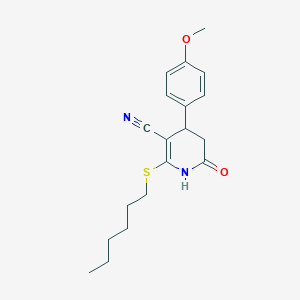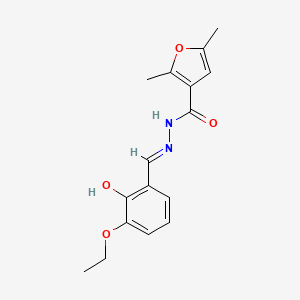![molecular formula C25H33N3O2 B11687853 N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide](/img/structure/B11687853.png)
N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide is a complex organic compound that belongs to the class of dibenzazepine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide typically involves multiple steps, starting from the appropriate dibenzazepine precursor. The key steps include:
Acylation: The dibenzazepine core is acylated using 3-(diethylamino)propanoic acid under acidic conditions to form the intermediate.
Reduction: The intermediate is then reduced to introduce the dihydro functionality.
Amidation: Finally, the intermediate is reacted with 2-methylpropanoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can further hydrogenate the dihydro functionality.
Substitution: Nucleophilic substitution reactions can occur at the diethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: N-oxides of the parent compound.
Reduction: Fully hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems, particularly by inhibiting the reuptake of certain neurotransmitters, thereby enhancing their availability in the synaptic cleft. This action can lead to therapeutic effects in conditions such as depression and anxiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imipramine: Another dibenzazepine derivative used as an antidepressant.
Amitriptyline: A tricyclic antidepressant with a similar structure and mechanism of action.
Uniqueness
N-{5-[3-(Diethylamino)propanoyl]-10,11-dihydro-5H-dibenzo[B,F]azepin-3-YL}-2-methylpropanamide is unique due to its specific substitution pattern, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other similar compounds. This uniqueness can potentially lead to differences in efficacy and side effect profiles, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C25H33N3O2 |
|---|---|
Poids moléculaire |
407.5 g/mol |
Nom IUPAC |
N-[11-[3-(diethylamino)propanoyl]-5,6-dihydrobenzo[b][1]benzazepin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C25H33N3O2/c1-5-27(6-2)16-15-24(29)28-22-10-8-7-9-19(22)11-12-20-13-14-21(17-23(20)28)26-25(30)18(3)4/h7-10,13-14,17-18H,5-6,11-12,15-16H2,1-4H3,(H,26,30) |
Clé InChI |
RNSURYWNYYLITI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)NC(=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11687773.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B11687781.png)

![1,3-Dimethyl-5-({2-[2-(4-methylphenoxy)ethoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11687795.png)
![6-methyl-N'-[(3E)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]pyridine-3-carbohydrazide](/img/structure/B11687797.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B11687802.png)
![(3E)-1-(4-bromophenyl)-3-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687806.png)
![4-Fluoro-N-(3-{imidazo[1,2-A]pyridin-2-YL}phenyl)benzamide](/img/structure/B11687812.png)

![3-{4-Oxo-5-[(5E)-4-oxo-2-sulfanylidene-3-{2-[(1,3-thiazol-2-YL)carbamoyl]ethyl}-1,3-thiazolidin-5-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-YL}-N-(1,3-thiazol-2-YL)propanamide](/img/structure/B11687830.png)
![1-[4-methyl-3'-(3-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11687850.png)


